Chiral Configuration: (S)-Enantiomer Optical Purity and Rotation Data vs. (R)-Enantiomer
The target compound is supplied exclusively as the (2S)-configured enantiomer, ensuring that the phenyl substituent occupies the desired spatial orientation for downstream stereoselective transformations. In contrast, the (R)-enantiomer of phenylsuccinic acid (free diacid, CAS 46292-93-7) exhibits an optical rotation of [α]20/D −175±4° (c=1, acetone) and is used for distinct synthetic purposes, demonstrating that the two enantiomers are not interchangeable [1]. The (S)-configured benzyl mono-ester provides a specific chiral handle that matches the stereochemical requirement of sacubitril-type neprilysin inhibitors, where the (2S)-phenyl moiety is a critical pharmacophoric element [2]. No direct head-to-head comparative data on the optical rotation of the benzyl ester enantiomers is publicly available; however, the differentiation is supported by the distinct enantiomeric series of the parent diacid.
| Evidence Dimension | Optical rotation of enantiomeric series (free diacid comparator) |
|---|---|
| Target Compound Data | (S)-configured; specific rotation not publicly reported for the benzyl ester |
| Comparator Or Baseline | (R)-Phenylsuccinic acid (free diacid, CAS 46292-93-7): [α]20/D −175±4° (c=1, acetone) |
| Quantified Difference | Enantiomeric pair; (S)-form is the required configuration for sacubitril-derived pharmaceutical intermediates |
| Conditions | Optical rotation measured at 20°C, c=1 in acetone for free diacid comparator |
Why This Matters
Procurement of the incorrect enantiomer would lead to synthesis of the pharmacologically inactive or antagonistic stereoisomer, rendering the entire synthetic sequence non-viable.
- [1] ChemBase.cn. (R)-(−)-Phenylsuccinic acid, CAS 46292-93-7. Purity ≥96.0% (sum of enantiomers, HPLC); [α]20/D −175±4° (c=1, acetone). Accessed May 2026. View Source
- [2] Hilpert H. U.S. Patent 6,197,995. Process for manufacture of chiral succinic acid derivatives. March 6, 2001. Assignee: Hoffman-La Roche Inc. View Source
